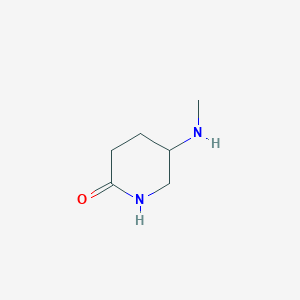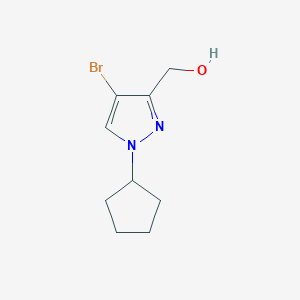
(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 2,6-difluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 2,6-difluorobenzoate” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom . The isoxazole ring is substituted with a 4-methoxyphenyl group and a methyl 2,6-difluorobenzoate group .
Synthesis Analysis
The synthesis of this compound could involve the reaction of 2,6-difluorobenzoic acid with methanol to form methyl 2,6-difluorobenzoate . The 5-(4-methoxyphenyl)isoxazol-3-yl group could be synthesized separately and then attached to the methyl 2,6-difluorobenzoate .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoxazole ring, the 4-methoxyphenyl group, and the methyl 2,6-difluorobenzoate group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The isoxazole ring, the 4-methoxyphenyl group, and the methyl 2,6-difluorobenzoate group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its molecular weight, density, melting point, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen
Novel Organic Synthesis Approaches
Research has demonstrated innovative approaches to synthesizing iodobenzene derivatives through the reaction of specific dienynes with iodine, under the influence of UV irradiation, showcasing a method that might be applicable or related to the synthesis or reactivity of compounds like "(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 2,6-difluorobenzoate" (Matsumoto, Takase, & Ogura, 2008).
Medicinal Chemistry and HDAC Inhibition
In the realm of medicinal chemistry, some compounds have shown potential in ameliorating Alzheimer's disease phenotypes by selectively inhibiting histone deacetylase 6 (HDAC6). This suggests a research path for related compounds in exploring neuroprotective and cognitive enhancing effects (Lee et al., 2018).
Materials Science and Organometallic Complexes
Studies on the synthesis and crystal structures of organoboron compounds highlight the diverse applicability of complex molecules in materials science, potentially offering insights into the structural or electronic properties of related isoxazolyl and benzoate compounds (Tamm, Lügger, & Hahn, 1996).
Antimicrobial and Anticancer Activities
Research on new derivatives and their biological activities underscores the importance of chemical modifications in enhancing therapeutic efficacy. For example, studies on triazole derivatives and their antimicrobial activities suggest a framework for evaluating the biological properties of similarly structured compounds (Bektaş et al., 2007). Additionally, novel isoxazolyl derivatives have been evaluated for their anticancer activity, indicating the potential for related compounds in cancer therapy research (Liu et al., 2008).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO4/c1-23-13-7-5-11(6-8-13)16-9-12(21-25-16)10-24-18(22)17-14(19)3-2-4-15(17)20/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRZPIHNLWXBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 2,6-difluorobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B2689315.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2689319.png)


![4-(tert-butyl)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2689326.png)



![2-ethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2689332.png)
![N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2689334.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2689337.png)
